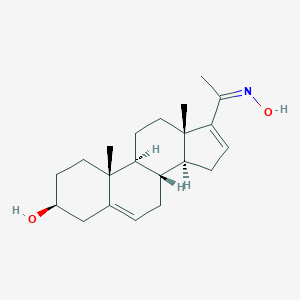
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol is a steroidal compound with a unique structure characterized by a hydroxyimino group at the 20th position and a double bond between the 5th and 16th carbon atoms. Steroidal compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:
Oxidation: Introduction of the hydroxyimino group through oxidation reactions.
Reduction: Selective reduction of specific functional groups to achieve the desired stereochemistry.
Substitution: Functional group substitutions to introduce or modify specific groups on the steroid backbone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyimino group to other functional groups.
Reduction: Reduction of double bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group could yield oxime derivatives, while reduction of double bonds could yield saturated steroidal compounds.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other steroidal compounds.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the production of steroid-based pharmaceuticals or as a research tool in drug development.
Mécanisme D'action
The mechanism of action of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol would involve its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to steroid receptors and modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol include other steroidal compounds with hydroxyimino groups or similar structural features. Examples may include:
- (3beta,20Z)-20-(Hydroxyimino)pregna-4,16-dien-3-ol
- (3beta,20Z)-20-(Hydroxyimino)pregna-5,17-dien-3-ol
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxyimino group and the double bonds. These features may confer unique biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
1045-71-2 |
|---|---|
Formule moléculaire |
C21H31NO2 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13+/t15-,16-,18-,19-,20-,21+/m0/s1 |
Clé InChI |
PUAYLIXQYVQBPE-VSFNPFCBSA-N |
SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES isomérique |
C/C(=N\O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















